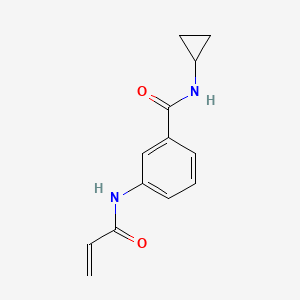![molecular formula C16H18N4O2S B2735545 N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1173516-48-7](/img/structure/B2735545.png)
N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a complex organic compound characterized by its diverse chemical structure, involving benzo[d]thiazole and pyrazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multiple-step reactions. Each step demands precise conditions to ensure the desired yields and purity.
Initial Synthesis of Benzo[d]thiazole Core: : Starting with the formation of the benzo[d]thiazole core, which involves reacting 2-aminothiophenol with acetic anhydride.
Formation of Pyrazole Ring: : The next step involves synthesizing the pyrazole moiety. This is usually achieved by the condensation of hydrazine derivatives with 1,3-diketones.
Coupling Reactions: : Finally, the benzo[d]thiazole and pyrazole structures are coupled using appropriate reagents under controlled temperature and pH.
Industrial Production Methods
In an industrial setting, the production is scaled up with optimizations like high-efficiency catalysts and automated processes to ensure consistency and cost-efficiency. The use of continuous-flow reactors can improve reaction times and yields.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions are less common but can be carried out using hydride donors like sodium borohydride.
Substitution: : Various nucleophilic substitution reactions can occur, particularly at the pyrazole ring, where electron-rich groups can be introduced.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate in an acidic medium.
Reduction: : Sodium borohydride in alcoholic solvents.
Substitution: : Nucleophiles such as amines or alcohols under reflux conditions.
Major Products
The products of these reactions depend on the substituents introduced. Common products include oxygenated derivatives from oxidation and various substituted pyrazoles from nucleophilic substitutions.
Applications De Recherche Scientifique
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Potential bioactive compound in enzyme inhibition studies.
Medicine: : Investigated for its anti-inflammatory and anti-cancer properties.
Industry: : Utilized in the development of dyes and polymers due to its stable chemical structure.
Mécanisme D'action
The mechanism by which N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide exerts its effects involves the interaction with molecular targets such as enzymes or receptors. Its structure allows it to fit into active sites, either inhibiting or activating biological pathways. The pathways involved often include those crucial for cell signaling and metabolism.
Comparaison Avec Des Composés Similaires
When compared to other benzo[d]thiazole and pyrazole derivatives, N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide stands out due to its unique ethyl and methoxy substituents, which can influence its reactivity and biological activity.
List of Similar Compounds
2-aminobenzothiazole
1H-pyrazole-3-carboxamide
3-methyl-2-(3H)-benzothiazolone
Hope this provides a thorough insight into the compound! Intriguing stuff, huh?
Propriétés
IUPAC Name |
N-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)-1,5-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-5-20-13-7-6-11(22-4)9-14(13)23-16(20)17-15(21)12-8-10(2)19(3)18-12/h6-9H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDJKHRZIQEEOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=NN(C(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(2,4-dichlorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2735463.png)
![3-(benzenesulfonyl)-N-[3-(N',N'-dimethylhydrazinecarbonyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl]propanamide](/img/structure/B2735464.png)
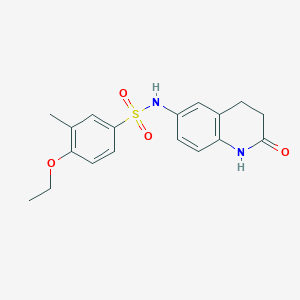
![6,7-Dihydro-4H-triazolo[5,1-c][1,4]thiazine-3-carboxylic acid](/img/structure/B2735466.png)
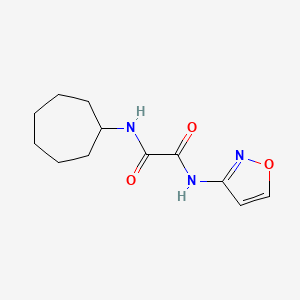
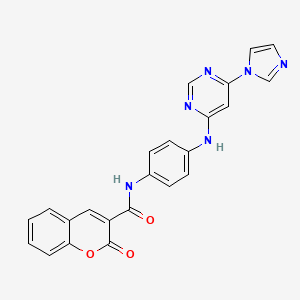

![2-Methyl-4-(pyrrolidin-1-yl)-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B2735475.png)
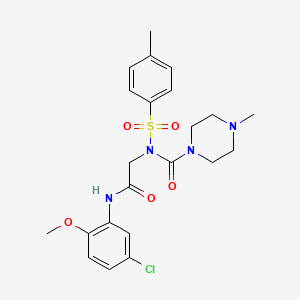
![N-isopentyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2735477.png)
![1-Methyl-2-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B2735479.png)


